N-Isobutyl-3-buten-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical processes, including asymmetric Michael addition and stereoselective alkylation. For example, the preparation of key intermediates in the synthesis of certain antibiotics showcases the use of isobutyl starting materials and highlights innovative synthetic pathways that could be adapted for N-Isobutyl-3-buten-1-amine (Fleck et al., 2003).

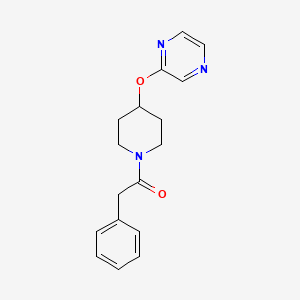

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be elucidated using spectroscopic techniques and single crystal X-ray diffraction. These methods provide valuable information on the spatial arrangement of atoms within a molecule, which is crucial for understanding its reactivity and properties (Jebas et al., 2013).

Chemical Reactions and Properties

Compounds containing the isobutyl group participate in a variety of chemical reactions, including allylic deprotonation and subsequent generation of reactive intermediates. Studies on N-tert-butyldimethylsilyl-3-buten-1-amine, for example, reveal the formation of 1-azapentadienyl anions through allylic anion generation and subsequent elimination reactions (Jacobson & Williard, 2002).

Physical Properties Analysis

The physical properties of organic compounds like this compound, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The distribution of amines in various solvents and their interactions with other molecules provide insights into their behavior in different environments (Zingaretti et al., 2005).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on amine reactivity, including their participation in (3+n) annulations and ability to form complex heterocyclic compounds. These reactions are catalyzed by tertiary amines and involve tandem substitution and Michael addition mechanisms (Li et al., 2010).

科学的研究の応用

Isomerization and Catalysis

One significant application of N-Isobutyl-3-buten-1-amine involves its role in isomerization processes catalyzed by transition metal complexes. The literature reports on isomerization of N-allyl compounds, including amines, to their corresponding N-(1-propenyl) counterparts, mediated by metals like Rh, Ru, Fe, and Ir. These reactions are crucial for the selective synthesis of enamines, enamides, and azadienes, highlighting the compound's utility in organic synthesis and catalysis (Krompiec et al., 2008).

Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) have been identified as effective in degrading nitrogen-containing compounds, including various amines, which are resistant to conventional degradation methods. This compound, as a nitrogen-containing compound, could be relevant in studies focusing on the degradation mechanisms of such amines in environmental contexts, improving the efficacy of treatment schemes for water and soil decontamination (Bhat & Gogate, 2021).

CO2 Capture and Environmental Applications

Research on the interaction between carbon dioxide and organic amines, including this compound, is critical in the field of CO2 capture and sequestration. Computational and experimental studies focus on the efficiency of amines in capturing CO2, aiming to develop more effective strategies for addressing environmental concerns related to greenhouse gas emissions (Yang et al., 2017).

Analytical Methods for Determination in Foods

The determination of biogenic amines in foods is an important analytical challenge, given their significance as food quality and safety indicators. This compound could be studied in this context as part of the broader group of amines, with methodologies focusing on chromatographic techniques to assess the presence and concentration of amines in various food products (Önal, 2007).

Synthesis of N-Heterocycles

Chiral sulfinamides, including derivatives of this compound, are pivotal in the stereoselective synthesis of amines and N-heterocycles. These compounds facilitate the synthesis of piperidines, pyrrolidines, azetidines, and their fused derivatives, which are key structural motifs in natural products and pharmacologically active molecules (Philip et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

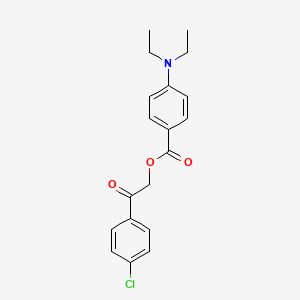

IUPAC Name |

N-but-3-enyl-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-4-5-6-9-7-8(2)3/h4,8-9H,1,5-7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXHUONWWHRYRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

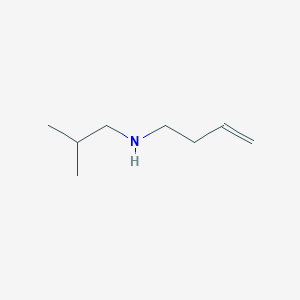

Canonical SMILES |

CC(C)CNCCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2480920.png)

![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)

![1-methyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2480926.png)

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)

![(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride](/img/structure/B2480933.png)